(2E,5E)-2-[(2E)-(4-chloro-3-nitrobenzylidene)hydrazinylidene]-5-(3,5-dibromo-2,4-dihydroxybenzylidene)-1,3-thiazolidin-4-one
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Overview
Description
2-{(E)-2-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]HYDRAZONO}-5-[(E)-1-(3,5-DIBROMO-2,4-DIHYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is a complex organic compound that features multiple functional groups, including nitro, chloro, bromo, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One possible route could involve the condensation of 4-chloro-3-nitrobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate can then undergo further condensation with 3,5-dibromo-2,4-dihydroxybenzaldehyde in the presence of a thiazolone derivative to yield the final product. Reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as acetic acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of automated reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro and bromo groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its multiple functional groups.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, if it is used as an antimicrobial agent, it might interact with bacterial cell walls or enzymes, disrupting their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- **2-{(E)-2-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]HYDRAZONO}-5-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE
- **2-{(E)-2-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]HYDRAZONO}-5-[(E)-1-(3,5-DIBROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups, which can impart unique chemical and physical properties. For example, the presence of both nitro and hydroxyl groups can influence its reactivity and potential biological activity.
Properties
Molecular Formula |
C17H9Br2ClN4O5S |
---|---|
Molecular Weight |
576.6 g/mol |
IUPAC Name |
(2E,5E)-2-[(E)-(4-chloro-3-nitrophenyl)methylidenehydrazinylidene]-5-[(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H9Br2ClN4O5S/c18-9-4-8(14(25)13(19)15(9)26)5-12-16(27)22-17(30-12)23-21-6-7-1-2-10(20)11(3-7)24(28)29/h1-6,25-26H,(H,22,23,27)/b12-5+,21-6+ |
InChI Key |
VUOOWTCSHRQZRN-LFFBBLNUSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/N=C/2\NC(=O)/C(=C\C3=CC(=C(C(=C3O)Br)O)Br)/S2)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC(=C(C=C1C=NN=C2NC(=O)C(=CC3=CC(=C(C(=C3O)Br)O)Br)S2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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